molecular formula C13H17N5O8S2 B041744 Aztreonam-d6 CAS No. 1127452-94-1

Aztreonam-d6

カタログ番号 B041744
CAS番号: 1127452-94-1
分子量: 441.5 g/mol
InChIキー: WZPBZJONDBGPKJ-XFXAWXATSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aztreonam-d6 is an antibiotic drug that is used to treat a variety of bacterial infections. It belongs to a class of antibiotics called monobactams, which are effective against gram-negative bacteria. Aztreonam-d6 is a synthetic derivative of the naturally occurring antibiotic aztreonam, which is derived from a species of the genus Pseudomonas. Aztreonam-d6 is a stable, water-soluble, and relatively non-toxic drug with a broad spectrum of activity against gram-negative bacteria.

科学的研究の応用

Combating Metallo-β-Lactamase-Producing Bacteria

Aztreonam: , a monobactam antibiotic, is known for its resistance to hydrolysis by metallo-β-lactamases (MBLs). This makes it a valuable asset in treating infections caused by MBL-producing Gram-negative bacteria . The combination of aztreonam with β-lactamase inhibitors like avibactam has shown promising results, particularly against Enterobacterales and Stenotrophomonas, though less so for Pseudomonas .

Addressing Antimicrobial Resistance

The rise of antimicrobial resistance is a significant global health concern. Aztreonam’s ability to evade inactivation by MBLs, particularly the New Delhi Metallo-β-lactamase (NDM), positions it as a critical component in the fight against resistant bacterial strains . When combined with novel β-lactamase inhibitors, aztreonam can tackle strains resistant to multiple antibiotics .

Enhancing Pharmacokinetics

Human serum albumin (HSA) plays a crucial role in the distribution and physiological fate of pharmaceuticals. Understanding the interaction between HSA and aztreonam can inform the development of delivery systems that optimize the antibiotic’s efficacy and reduce potential side effects .

Synergistic Drug Combinations

Research into aztreonam’s compatibility with other drugs can lead to synergistic combinations that enhance its antibacterial activity. This is particularly relevant for strains that co-produce enzymes capable of hydrolyzing aztreonam, such as AmpC and ESBL .

In Vitro Susceptibility Testing

Aztreonam’s effectiveness against various bacterial strains is often assessed through in vitro susceptibility testing. This includes methods like the gradient strip superposition method, which helps determine the most effective inhibitor combinations for specific bacterial isolates .

Development of New Antimicrobials

The study of aztreonam and its interactions with β-lactamase inhibitors contributes to the broader field of antimicrobial drug development. Insights gained from this research can guide the creation of new drugs that are effective against resistant bacteria .

Clinical Case Studies

Clinical data from patients treated with aztreonam, especially in combination with other drugs, provide valuable information on its efficacy and safety profile. Such studies are essential for establishing treatment protocols for bloodstream infections and other serious conditions .

Molecular Mechanism Elucidation

Understanding the molecular mechanisms by which aztreonam evades hydrolysis by MBLs can lead to the discovery of new therapeutic targets and strategies for combating bacterial infections .

作用機序

Target of Action

Aztreonam, the parent compound of Aztreonam-d6, primarily targets penicillin-binding protein 3 (PBP3) . PBP3 plays a crucial role in bacterial cell wall synthesis, particularly in the final transpeptidation step of peptidoglycan synthesis .

Mode of Action

Aztreonam exhibits its bactericidal action by inhibiting bacterial cell wall synthesis . It achieves this by binding to PBP3 with high affinity . This binding inhibits the third and last stage of bacterial cell wall synthesis, thereby disrupting the structural integrity of the bacterial cell wall .

Biochemical Pathways

The primary biochemical pathway affected by Aztreonam is the peptidoglycan biosynthesis pathway . By binding to PBP3, Aztreonam depletes the feedstocks for peptidoglycan synthesis . This results in significant downstream increases in nucleotide metabolites and a release of lipids .

Pharmacokinetics

Aztreonam exhibits favorable pharmacokinetic properties. It is resistant to beta-lactamases, making it effective against many strains that are multiply-resistant to other antibiotics . After administration, Aztreonam is excreted in the urine about equally by active tubular secretion and glomerular filtration . Approximately 60% to 70% of an intravenous or intramuscular dose is recovered in the urine within 12 hours .

Result of Action

The result of Aztreonam’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . By inhibiting the production of crucial cell wall precursors, Aztreonam may inflict damages on bacterial DNA .

Action Environment

Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that environmental factors such as pH, presence of serum, and oxygen levels can influence the compound’s action, efficacy, and stability.

特性

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBZJONDBGPKJ-XFXAWXATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aztreonam-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aztreonam-d6
Reactant of Route 2
Aztreonam-d6
Reactant of Route 3
Aztreonam-d6
Reactant of Route 4
Aztreonam-d6
Reactant of Route 5
Aztreonam-d6
Reactant of Route 6
Aztreonam-d6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。